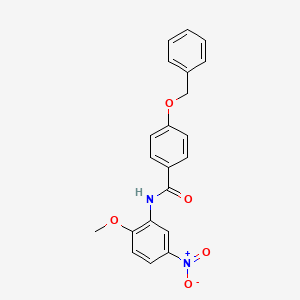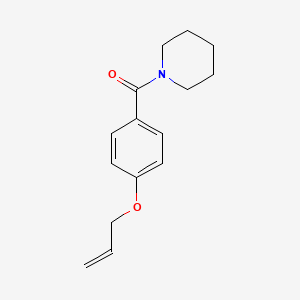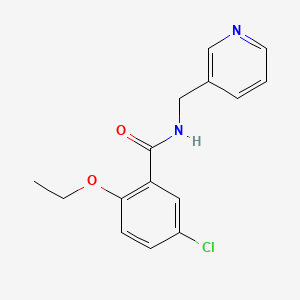![molecular formula C17H14ClN3O2S B4402363 4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4402363.png)
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide
Overview
Description
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Propionyl Group: The propionyl group can be introduced via acylation of the amine group on the benzothiazole ring using propionyl chloride under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the propionylated benzothiazole with 4-chlorobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the benzamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(propionylamino)benzoic acid: Similar structure but lacks the benzothiazole ring.
N-(2-benzothiazolyl)-4-chlorobenzamide: Similar structure but lacks the propionyl group.
Uniqueness
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of the benzothiazole ring and the benzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-2-15(22)21-17-20-13-8-7-12(9-14(13)24-17)19-16(23)10-3-5-11(18)6-4-10/h3-9H,2H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBLUWJSOMNHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B4402284.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride](/img/structure/B4402309.png)
![N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4402317.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4402322.png)

methanone](/img/structure/B4402335.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B4402339.png)
![N-benzyl-4-[(ethylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4402345.png)
![4-[4-[2-(Diethylamino)ethoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402354.png)

![2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4402364.png)

